molecular formula C10H10N4 B2527505 2-Hydrazinyl-6-(pyridin-3-YL)pyridine CAS No. 39883-46-0

2-Hydrazinyl-6-(pyridin-3-YL)pyridine

Cat. No.: B2527505
CAS No.: 39883-46-0
M. Wt: 186.218
InChI Key: FBGDBIMCHDYMQN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-(pyridin-3-yl)pyridine is a chemical compound with the molecular formula C10H10N4. It is known for its unique structure, which consists of a pyridine ring substituted with a hydrazinyl group at the 2-position and another pyridine ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-6-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

2-Hydrazinyl-6-(pyridin-3-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine rings can also interact with various receptors or enzymes, affecting their function .

Comparison with Similar Compounds

2-Hydrazinyl-6-(pyridin-3-yl)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

2-Hydrazinyl-6-(pyridin-3-YL)pyridine is a heterocyclic compound characterized by the presence of both hydrazine and pyridine functional groups. Its molecular formula is C₁₁H₁₃N₃, and it features a hydrazinyl group (-NH-NH₂) at the 2-position and a pyridinyl group at the 6-position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The unique structural features of this compound contribute to its biological activity. The presence of the hydrazinyl group enhances its reactivity, while the pyridinyl ring provides a platform for interaction with various biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight189.25 g/mol
Functional GroupsHydrazine, Pyridine
SolubilitySoluble in polar solvents

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against multidrug-resistant pathogens. Studies have shown that this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, compounds derived from this structure have demonstrated enhanced efficacy compared to traditional antibiotics, making them promising candidates for further development in antibiotic therapies.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Various studies have explored its cytotoxic effects on cancer cell lines, indicating that it can induce apoptosis in malignant cells. For example, research has highlighted its effectiveness against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, where it exhibited significant antiproliferative activity . The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound is attributed to its ability to bind to various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound can interact with specific active sites on target proteins, thereby modulating their activity. Techniques such as spectroscopy and computational modeling are often employed to elucidate these interactions.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) significantly lower than those of conventional antibiotics.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on A549 lung cancer cells revealed that compounds based on this scaffold exhibited IC50 values comparable to established anticancer drugs like gefitinib, suggesting a favorable therapeutic index for further development .

Properties

IUPAC Name

(6-pyridin-3-ylpyridin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c11-14-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,11H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGDBIMCHDYMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NN)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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